molecular formula C14H14N2O3 B8414405 Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate

Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate

Cat. No. B8414405
M. Wt: 258.27 g/mol
InChI Key: BYEIWMZXQYXQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 6-methoxy-5-(2-methylpyridin-4-yl)pyridine-2-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-9-8-10(6-7-15-9)11-4-5-12(14(17)19-3)16-13(11)18-2/h4-8H,1-3H3

InChI Key

BYEIWMZXQYXQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(N=C(C=C2)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Degassed 1,2-dimethoxyethane (60 mL) and water (0.5 mL) were added to a flask charged with 4-bromo-2-methylpyridine (1.20 g, 6.98 mmol), methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (C31) (3.07 g, 10.5 mmol), potassium phosphate (4.44 g, 20.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.81 g, 0.70 mmol). The mixture was heated to 80° C. for 18 hours, then cooled to room temperature and concentrated in vacuo. Silica gel chromatography (Eluant: ethyl acetate) provided a solid, which was triturated twice with a 1:5 mixture of ethyl acetate and heptane to provide the title compound as a white solid. Yield: 1.68 g, 6.50 mmol, 93%. LCMS m/z 259.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 2.63 (s, 3H), 4.00 (s, 3H), 4.09 (s, 3H), 7.32 (br d, J=5.5 Hz, 1H), 7.36 (br s, 1H), 7.79 (AB quartet, JAB=7.3 Hz, ΔνAB=24.1 Hz, 2H), 8.57 (d, J=5.0 Hz, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
catalyst
Reaction Step One

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